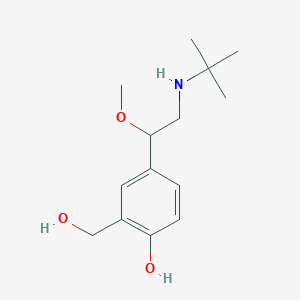

Salbutamol methyl ether

Description

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHASVFLCHGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-72-5 | |

| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Salbutamol Methyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol (B1663637), a widely used β2-adrenergic agonist for the management of asthma and chronic obstructive pulmonary disease, possesses three functional groups susceptible to methylation: a phenolic hydroxyl, a primary alcohol (benzylic), and a secondary amine. The resulting methyl ether derivatives are recognized primarily as impurities or metabolites of salbutamol. While direct, dedicated synthetic routes for these specific ethers are not prevalent in peer-reviewed literature, their synthesis can be achieved through established, fundamental organic chemistry reactions. This technical guide provides a comprehensive overview of the theoretical synthetic pathways and detailed experimental protocols for the selective methylation of salbutamol at its phenolic, benzylic, and amine positions. The methodologies presented are based on well-documented procedures for the methylation of analogous functional groups, such as the Williamson ether synthesis and reductive amination. This document serves as a foundational resource for researchers requiring access to these compounds for analytical, metabolic, or impurity profiling studies.

Introduction

Salbutamol, chemically known as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is a cornerstone in the therapeutic arsenal (B13267) against respiratory diseases. Its chemical structure features three key functional groups: a phenolic hydroxyl group, a benzylic hydroxyl group, and a secondary amine. Methylation at any of these sites yields a "salbutamol methyl ether." These methylated derivatives are of significant interest, not as therapeutic agents themselves, but as reference standards for the identification of impurities in bulk drug manufacturing and as metabolites in pharmacokinetic studies. For instance, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is cataloged as "Salbutamol Impurity A" in the European Pharmacopoeia, highlighting the regulatory importance of these compounds.[1] Similarly, 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is known as "Salbutamol Impurity M".[2]

The synthesis of these specific methyl ethers requires chemoselective strategies to target one of the three reactive sites. The inherent differences in the acidity and nucleophilicity of the phenolic hydroxyl, the benzylic alcohol, and the secondary amine allow for such selective transformations. This guide outlines plausible synthetic routes and provides detailed, generalized experimental protocols for achieving selective methylation at each position.

Synthetic Pathways and Strategies

The synthesis of salbutamol methyl ethers can be approached by three main pathways, each targeting a different functional group. The choice of reagents and reaction conditions is critical to achieve selectivity.

-

Phenolic O-Methylation: Targeting the most acidic proton in the molecule, the phenolic hydroxyl group.

-

Benzylic O-Methylation: Targeting the primary alcohol. This is more challenging due to the lower reactivity of the benzylic alcohol compared to the phenol.

-

N-Methylation: Targeting the secondary amine, which is a strong nucleophile.

A critical aspect of these syntheses is the potential need for protecting groups to prevent unwanted side reactions.[3] However, by carefully selecting the reaction conditions, direct selective methylation can often be achieved.

The following diagram illustrates the logical relationship between salbutamol and its potential monomethylated derivatives.

Caption: Potential monomethylated derivatives of Salbutamol.

Experimental Protocols

The following protocols are generalized procedures based on established organic chemistry principles. Researchers must adapt these methods based on laboratory conditions and the specific scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol (Phenolic Methyl Ether)

This synthesis utilizes the Williamson ether synthesis, where the more acidic phenolic hydroxyl group is selectively deprotonated and then alkylated.[4][5][6][7]

Reaction Scheme: Salbutamol + CH₃I (in the presence of a weak base) → Phenolic Methyl Ether

Caption: Experimental workflow for phenolic O-methylation of Salbutamol.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salbutamol (1.0 eq). Dissolve the salbutamol in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4]

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The use of a mild base favors the deprotonation of the more acidic phenolic hydroxyl over the benzylic alcohol.

-

Alkylation: To the stirring suspension, add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[4][7]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of ethyl acetate (B1210297). Combine the organic filtrates and concentrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica (B1680970) gel.

Synthesis of 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol (Benzylic Methyl Ether)

Selective methylation of the benzylic alcohol in the presence of the more reactive phenolic hydroxyl and nucleophilic secondary amine requires a protection strategy. The phenolic hydroxyl and the secondary amine can be protected, for instance, as a cyclic carbamate (B1207046) or through other orthogonal protecting groups. After protection, the remaining benzylic alcohol can be methylated, followed by deprotection.

Procedure (Illustrative, with Protecting Groups):

-

Protection: Protect the phenolic hydroxyl and secondary amine of salbutamol. This is a multi-step process that is beyond the scope of this generalized guide but is a common strategy in complex organic synthesis.[8]

-

Methylation of Benzylic Alcohol: The protected salbutamol derivative, now with a free benzylic hydroxyl group, is dissolved in a suitable solvent like THF. A strong base such as sodium hydride (NaH) is added to deprotonate the alcohol, followed by the addition of methyl iodide.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the desired benzylic methyl ether.

Synthesis of N-Methyl Salbutamol

The direct methylation of the secondary amine in salbutamol can be challenging due to the competing O-methylation of the phenolic hydroxyl. However, under specific conditions, N-methylation can be favored. Reductive amination is a common method for the methylation of secondary amines.

Procedure (via Reductive Amination):

-

Reaction Setup: Dissolve salbutamol (1.0 eq) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Imine Formation: Add aqueous formaldehyde (B43269) (H₂CO, 1.1 eq). The amine will react with formaldehyde to form an intermediate iminium ion.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in portions. These reducing agents are selective for the iminium ion over other functional groups.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Workup and Purification: Quench the reaction carefully with an aqueous acid solution. Basify the mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Data Presentation

The following table summarizes the expected reagents, conditions, and typical yields for the proposed methylation reactions. These values are illustrative and based on general procedures for similar functional groups.

| Target Compound | Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Phenolic Methyl Ether | Williamson Ether Synthesis | Salbutamol, K₂CO₃, CH₃I | Acetonitrile | 60-70 | 2-8 | 70-90 |

| Benzylic Methyl Ether | Williamson Ether Synthesis (with protection) | Protected Salbutamol, NaH, CH₃I | THF | 0 - RT | 1-4 | 60-80 (post-deprotection) |

| N-Methyl Salbutamol | Reductive Amination | Salbutamol, H₂CO, NaBH₃CN | Methanol | Room Temp | 4-12 | 65-85 |

Conclusion

The synthesis of salbutamol methyl ethers, while not extensively documented as primary research targets, is readily achievable through the application of fundamental and robust organic reactions. Selective methylation of the phenolic hydroxyl group is the most straightforward transformation due to its higher acidity. Synthesizing the benzylic ether or the N-methyl derivative requires more nuanced approaches, potentially involving protection-deprotection sequences or specific reaction conditions like reductive amination to achieve the desired chemoselectivity. The protocols and data presented in this guide provide a solid foundation for any research or drug development professional needing to synthesize these compounds for analytical or metabolic studies. As with any chemical synthesis, optimization of the described conditions may be necessary to achieve desired yields and purity for a specific application.

References

- 1. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | C14H23NO3 | CID 11514362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | C14H23NO3 | CID 12498925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1059904A - Preparation method of salbutamol and its intermediate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. byjus.com [byjus.com]

- 8. synthesis [ch.ic.ac.uk]

An In-depth Technical Guide to the Molecular Structure of Salbutamol Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637) methyl ether, also known as albuterol methyl ether, is a derivative of the well-known β2-adrenergic receptor agonist, salbutamol. As a structural analog, it is of significant interest in the fields of medicinal chemistry and pharmacology for its potential biological activity and as a reference standard in analytical studies of salbutamol-related impurities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and expected pharmacological profile of salbutamol methyl ether, supported by available data and detailed methodologies.

Molecular Structure and Physicochemical Properties

Salbutamol methyl ether is characterized by the methylation of the benzylic hydroxyl group of salbutamol. This structural modification influences its polarity and potential interactions with biological targets.

Table 1: Molecular Identifiers and Properties of Salbutamol Methyl Ether

| Property | Value | Reference |

| IUPAC Name | 5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-benzenemethanol | [1] |

| Synonyms | Albuterol methyl ether | [1] |

| Molecular Formula | C₁₄H₂₃NO₃ | [1][2] |

| Molecular Weight | 253.34 g/mol | [2][3] |

| SMILES | OC1=C(CO)C=C(C(OC)CNC(C)(C)C)C=C1 | [1] |

| InChI Key | UMHASVFLCHGDPW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data of Salbutamol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.35 | d | 1H | Ar-H | [4] |

| 6.96 | d | 1H | Ar-H | [4] |

| 6.85 | dd | 1H | Ar-H | [4] |

| 4.85 | dd | 1H | CH-OH | [4] |

| 4.63 | s | 2H | CH₂-OH | [4] |

| 3.15 | m | 2H | CH₂-N | [4] |

| 1.39 | s | 9H | C(CH₃)₃ | [4] |

Table 3: ¹³C NMR Spectroscopic Data of Salbutamol

| Chemical Shift (ppm) | Assignment | Reference |

| 155.0 | C-OH (aromatic) | |

| 131.9 | C (aromatic) | |

| 128.8 | CH (aromatic) | |

| 126.1 | CH (aromatic) | |

| 115.3 | CH (aromatic) | |

| 70.4 | CH-OH | |

| 64.7 | CH₂-OH | |

| 56.1 | C-N | |

| 50.8 | C(CH₃)₃ | |

| 29.2 | C(CH₃)₃ |

Table 4: Mass Spectrometry Data of Salbutamol

| m/z | Relative Intensity | Assignment | Reference |

| 240.159 | 100.0 | [M+H]⁺ | |

| 222.149 | 45.0 | [M+H - H₂O]⁺ | |

| 166.102 | 80.0 | [M+H - H₂O - C₄H₈]⁺ | |

| 148.091 | 95.0 | [M+H - H₂O - C₄H₈ - H₂O]⁺ |

Experimental Protocols

Synthesis of Salbutamol Methyl Ether

A detailed, validated experimental protocol for the specific synthesis of salbutamol methyl ether is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry reactions. A potential method would involve the selective methylation of the benzylic hydroxyl group of a protected salbutamol derivative, followed by deprotection.

Hypothetical Synthesis Protocol:

-

Protection of Phenolic Hydroxyl and Amino Groups: Commercially available salbutamol is first protected to prevent side reactions. The phenolic hydroxyl group can be protected as a benzyl (B1604629) ether, and the secondary amine can be protected with a suitable group like Boc (tert-butyloxycarbonyl).

-

Methylation of Benzylic Hydroxyl Group: The protected salbutamol is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a mild base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) at a controlled temperature.

-

Deprotection: The protecting groups are subsequently removed. The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), and the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).

-

Purification: The final product, salbutamol methyl ether, is purified using column chromatography or recrystallization to yield the pure compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer.

-

The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern, aiding in structural confirmation.

Signaling Pathway and Mechanism of Action

While specific studies on the pharmacological activity of salbutamol methyl ether are limited, it is reasonable to extrapolate its mechanism of action from that of its parent compound, salbutamol. Salbutamol is a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[5]

Activation of the β2-adrenergic receptor by an agonist like salbutamol (and presumably salbutamol methyl ether) initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.[5]

Experimental Workflow

The overall process for the synthesis and characterization of salbutamol methyl ether can be visualized as a sequential workflow.

Conclusion

Salbutamol methyl ether represents an important molecule for researchers in drug development and analytical chemistry. While comprehensive experimental data for this specific derivative is sparse, this guide provides a foundational understanding based on its structural relationship to salbutamol. The provided hypothetical protocols and extrapolated pharmacological pathways offer a solid starting point for further investigation into the synthesis, characterization, and biological activity of salbutamol methyl ether. Future research is warranted to fully elucidate its properties and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937) [hmdb.ca]

- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. study.com [study.com]

Pharmacological Profile of Salbutamol and its Methyl Ether Derivative: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed pharmacological overview of the well-characterized β2-adrenergic receptor agonist, Salbutamol (B1663637). It is important to note that publicly available scientific literature on the specific pharmacological profile of Salbutamol methyl ether is scarce. Salbutamol methyl ether is primarily documented as a derivative of Salbutamol used as an immunohapten for antibody production and is not a clinically validated therapeutic agent.[1] Therefore, this guide focuses on the comprehensive pharmacology of the parent compound, Salbutamol, as a foundational reference.

Introduction

Salbutamol (also known as Albuterol) is a short-acting, selective β2-adrenergic receptor agonist widely prescribed for the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its therapeutic efficacy is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][4] This document will delve into the chemical properties, mechanism of action, structure-activity relationships, and pharmacokinetic profile of Salbutamol. While direct pharmacological data for Salbutamol methyl ether is limited, its chemical relationship to Salbutamol will be discussed.

Chemical and Physical Properties

Salbutamol is a phenylethanolamine derivative.[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | [5] |

| Molecular Formula | C13H21NO3 | [2] |

| Molecular Weight | 239.31 g/mol | [2] |

| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers | [2][3] |

Salbutamol methyl ether (C14H23NO3, Molecular Weight: 253.34) is a derivative where one of the hydroxyl groups of Salbutamol is replaced by a methyl ether group.[1] This structural modification would be expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacological activity.

Pharmacodynamics

Mechanism of Action

Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6][7] This interaction initiates a signaling cascade that results in bronchodilation.

The binding of Salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs protein. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[6]

Caption: Salbutamol-induced β2-adrenergic signaling pathway.

Receptor Selectivity and Affinity

Salbutamol exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily located in the heart.[2] It is reported to be 29 times more selective for β2 receptors than β1 receptors.[2] This selectivity minimizes the cardiac side effects associated with non-selective beta-agonists. The (R)-enantiomer of Salbutamol has a 150-fold greater affinity for the β2-receptor than the (S)-enantiomer.[2]

The structure-activity relationship (SAR) of Salbutamol reveals key features for its activity:

-

N-substituent: The tert-butyl group on the nitrogen atom provides selectivity for β-receptors.[5]

-

Aromatic Ring Substituents: The hydroxymethyl group at the meta-position of the phenyl ring is crucial for its β2-selectivity and duration of action compared to catecholamines.[9]

Pharmacokinetics

The pharmacokinetic profile of Salbutamol varies depending on the route of administration.

| Parameter | Oral Administration | Inhaled Administration |

| Absorption | Readily absorbed from the gastrointestinal tract.[4] | Rapid absorption from the lungs.[6] |

| Onset of Action | 30 minutes.[4] | 5-15 minutes.[7][8] |

| Peak Effect | 2-3 hours.[4] | 60-90 minutes.[7][10] |

| Duration of Action | ~6 hours.[4] | 3-6 hours.[7][10] |

| Metabolism | Undergoes first-pass metabolism in the liver to inactive sulfate (B86663) conjugates.[6] | No metabolism in the lungs.[6] |

| Elimination | Primarily excreted in the urine as metabolites and unchanged drug.[6] | A portion of the inhaled dose is swallowed and undergoes the same fate as orally administered drug.[10] |

| Half-life | 3-6 hours.[6] | 3.8-7.1 hours.[7] |

Experimental Protocols

While specific experimental data for Salbutamol methyl ether is unavailable, the following are general methodologies used to characterize the pharmacological profile of β2-adrenergic agonists like Salbutamol.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of a compound for its target receptor.

-

Objective: To quantify the binding affinity (Ki) of the test compound to β1- and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors).

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound material is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

These assays measure the biological response elicited by the compound upon binding to the receptor.

-

Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist.

-

Methodology (cAMP Accumulation Assay):

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured.

-

Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.

-

Conclusion

Salbutamol is a well-established β2-adrenergic receptor agonist with a defined pharmacological profile that underpins its clinical utility in the treatment of respiratory diseases. Its mechanism of action, involving the stimulation of the β2-adrenoceptor-G-protein-adenylyl cyclase-cAMP signaling pathway, leads to potent bronchodilation. The structure-activity relationship of Salbutamol highlights the importance of specific chemical moieties for its selectivity and activity. In contrast, the pharmacological profile of Salbutamol methyl ether is not well-documented in the public domain, with its primary known application being in the field of immunology. Further research would be required to elucidate the receptor binding, functional activity, and potential therapeutic applications of this derivative.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salbutamol [flipper.diff.org]

- 5. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. litfl.com [litfl.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Salbutamol Methyl Ether: A Technical Whitepaper on the Inferred Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the established mechanism of action of Salbutamol. As of the date of this publication, specific research on the mechanism of action of Salbutamol methyl ether is not available in the public domain. The information presented herein regarding Salbutamol methyl ether is therefore inferred based on established principles of medicinal chemistry and the known structure-activity relationships of β2-adrenergic agonists.

Introduction

Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist (SABA) for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of Salbutamol.[3][4] While it has been used as an immunohapten for the development of antibodies, its pharmacological activity and mechanism of action have not been explicitly detailed in published literature.[3][4] This whitepaper will first provide a comprehensive overview of the well-documented mechanism of action of Salbutamol. Subsequently, it will posit a putative mechanism for Salbutamol methyl ether based on its structural relation to the parent compound and known structure-activity relationships (SAR) for β2-agonists.

The Core Mechanism of Action of Salbutamol

Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][5] These receptors are G-protein coupled receptors (GPCRs) that are linked to a stimulatory G-protein (Gs).[6] The activation of this signaling cascade leads to bronchodilation through a series of intracellular events.

The binding of Salbutamol to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein.[6] The activated Gs protein then stimulates the enzyme adenylyl cyclase.[7] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[6][8] These events collectively result in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of bronchospasm.[7][9]

Signaling Pathway of Salbutamol

The signaling pathway for Salbutamol is initiated by its binding to the β2-adrenergic receptor and culminates in the relaxation of smooth muscle tissue.

Caption: Canonical signaling pathway of Salbutamol.

Inferred Mechanism of Action of Salbutamol Methyl Ether

Salbutamol possesses two hydroxyl groups on its phenyl ring that are crucial for its binding to the β2-adrenergic receptor. Salbutamol methyl ether is a derivative where one of these hydroxyl groups is replaced by a methoxy (B1213986) group (-OCH3). Based on the principles of structure-activity relationships for β2-agonists, this modification is expected to significantly alter the compound's pharmacological profile.

The hydroxyl groups of catecholamines and related compounds form key hydrogen bonds with serine residues in the binding pocket of the β2-adrenergic receptor. The replacement of a hydroxyl group with a methyl ether would disrupt this hydrogen bonding capability. While the ether oxygen can still act as a hydrogen bond acceptor, it cannot act as a hydrogen bond donor. This alteration in binding interaction would likely lead to a reduced affinity and efficacy of Salbutamol methyl ether at the β2-adrenergic receptor compared to Salbutamol.

Therefore, it is hypothesized that Salbutamol methyl ether acts as a β2-adrenergic receptor agonist, but with significantly lower potency and efficacy than Salbutamol. The core signaling pathway is expected to be the same (Gs protein activation, adenylyl cyclase stimulation, and cAMP production), but the magnitude of the response for a given concentration of the drug is predicted to be substantially lower.

Quantitative Data for Salbutamol

The following tables summarize key quantitative pharmacological data for Salbutamol. No equivalent data has been found for Salbutamol methyl ether.

| Parameter | Value | Receptor/System | Reference |

| Selectivity | 29 times more selective for β2 over β1 receptors | Adrenergic Receptors | [1][5][10] |

| Affinity (R-isomer) | 150 times greater affinity for the β2-receptor than the S-isomer | β2-Adrenergic Receptor | [1][5][10] |

| EC50 (cAMP formation) | 0.6 μM | Human Airway Smooth Muscle Cells | [11] |

Experimental Protocols

The characterization of the mechanism of action of a putative β2-adrenergic agonist like Salbutamol methyl ether would involve a series of in vitro and cellular assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the β2-adrenergic receptor.

-

Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a β-adrenergic receptor antagonist).

-

Protocol:

-

Prepare cell membranes from the HEK293 cell line.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Salbutamol methyl ether) or a known competitor (Salbutamol).

-

After incubation, separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic signaling pathway.

-

Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Protocol:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel β2-adrenergic agonist.

Caption: Workflow for pharmacological characterization.

Conclusion

Salbutamol is a well-characterized β2-adrenergic receptor agonist with a clearly defined mechanism of action that involves the Gs-cAMP-PKA signaling pathway. Salbutamol methyl ether, as a structurally related derivative, is inferred to share this fundamental mechanism. However, the methylation of a key phenolic hydroxyl group is predicted to significantly reduce its binding affinity and functional potency at the β2-adrenergic receptor. To confirm this hypothesis and fully elucidate the pharmacological profile of Salbutamol methyl ether, further experimental investigation using standard in vitro assays is required. The protocols and workflow outlined in this document provide a clear path for such a characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. litfl.com [litfl.com]

- 10. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 11. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Salbutamol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from its ability to relax the smooth muscles of the airways. While the pharmacology and metabolism of salbutamol have been extensively studied, specific research on its methyl ether derivative is limited in publicly available literature. Isoproterenol, a related compound, is known to be rapidly metabolized by catechol-O-methyl transferase (COMT) to form a methyl ether; however, salbutamol was specifically designed to be resistant to this metabolic pathway.[3]

This technical guide provides a comprehensive overview of the in vitro studies relevant to salbutamol and its potential derivatives, with a particular focus on aspects that would be pertinent to the study of a hypothetical salbutamol methyl ether. We will delve into the synthesis of salbutamol derivatives, its known metabolic pathways, and detailed experimental protocols for in vitro analysis.

Synthesis of Salbutamol and Potential Ether Derivatives

The synthesis of salbutamol has been well-documented, with various methods developed since its introduction. A common synthetic route starts from p-hydroxyacetophenone.[4][5]

While direct in vitro studies on salbutamol methyl ether are scarce, the formation of salbutamol ethyl ethers has been observed in ethanolic solutions, particularly under acidic conditions.[6][7] This occurs through an acid-catalyzed dehydration mechanism.[6][7] This suggests that the formation of salbutamol methyl ether is chemically plausible under similar conditions, substituting ethanol (B145695) with methanol.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of Salbutamol Methyl Ether.

In Vitro Metabolism of Salbutamol

The primary metabolic pathway for salbutamol in humans is sulfation. It is metabolized almost exclusively by conjugation to a 4'-O-sulphate ester, which is pharmacologically inactive.[8][9][10][11] This process occurs mainly in the intestinal wall and the liver.[8] Studies have shown that the (R)-enantiomer of salbutamol is preferentially metabolized by phenol (B47542) sulphotransferase (PST) compared to the (S)-enantiomer.[1] There is no significant evidence in the reviewed literature to suggest that methylation is a major metabolic pathway for salbutamol in vitro or in vivo.

Experimental Protocol: In Vitro Drug Metabolism using Liver S9 Fractions

This protocol provides a general framework for assessing the metabolism of a compound of interest, such as salbutamol, in vitro.[12][13][14][15]

Materials:

-

Liver S9 fraction (from human, rat, or other species)

-

Test compound (Salbutamol)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Control compounds (known substrates and inhibitors of relevant enzymes)

-

Acetonitrile or other suitable quenching solvent

-

Incubator or water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver S9 fraction. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (Salbutamol) to the pre-warmed incubation mixture to start the reaction. The final concentration of the test compound should be within a relevant range for pharmacological activity.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins.

-

Protein Precipitation and Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites. A hypothetical search for salbutamol methyl ether would involve monitoring for a product with the corresponding mass-to-charge ratio.

Experimental Workflow for In Vitro Metabolism Study:

Caption: General workflow for an in vitro drug metabolism study using liver S9 fractions.

Signaling Pathway of Salbutamol

Salbutamol exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation triggers a downstream signaling cascade.

Signaling Pathway Diagram:

Caption: Signaling pathway of Salbutamol via the β2-adrenergic receptor.

Description of the Signaling Pathway:

-

Binding: Salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

-

PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Analytical Methods for Salbutamol and its Derivatives

A variety of analytical methods are available for the detection and quantification of salbutamol and its metabolites in biological matrices. These methods can be adapted to search for and characterize a potential methyl ether derivative.

Table 1: Analytical Methods for Salbutamol and its Metabolites

| Method | Principle | Application | Reference(s) |

| HPLC-UV | Separation by High-Performance Liquid Chromatography with Ultraviolet detection. | Quantification of salbutamol in pharmaceutical formulations. | [8][16][17] |

| LC-MS/MS | Separation by Liquid Chromatography coupled with Tandem Mass Spectrometry. | Highly sensitive and specific quantification of salbutamol and its metabolites in biological samples (e.g., urine, plasma). Structural elucidation of unknown metabolites. | [6][18][19] |

| Chiral HPLC | Separation of enantiomers (R- and S-salbutamol) using a chiral stationary phase. | Studying the stereoselective metabolism of salbutamol. | [18][19] |

| GC-MS | Separation by Gas Chromatography coupled with Mass Spectrometry. | Detection of salbutamol and other β-agonists, often after derivatization. | [16] |

Quantitative Data Summary

Due to the lack of specific in vitro studies on salbutamol methyl ether, quantitative data for this specific compound is not available in the reviewed literature. However, for context, the following table summarizes some key quantitative parameters for salbutamol.

Table 2: Key Pharmacological and Physicochemical Properties of Salbutamol

| Parameter | Value | Reference(s) |

| Molar Mass | 239.311 g/mol | [17] |

| β2-Receptor Selectivity | 29 times more selective for β2 over β1 receptors | [1] |

| (R)-isomer affinity for β2-receptor | 150 times greater than the (S)-isomer | [1] |

| Half-life (in vivo) | 3-6 hours | [10] |

| Metabolism | Primarily via sulfation to inactive 4'-O-sulfate ester | [1][8][9][11] |

Conclusion

References

- 1. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. synthesis [ch.ic.ac.uk]

- 4. Cas 18559-94-9,Salbutamol | lookchem [lookchem.com]

- 5. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]

- 6. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. litfl.com [litfl.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. auctoresonline.org [auctoresonline.org]

- 17. researchgate.net [researchgate.net]

- 18. wada-ama.org [wada-ama.org]

- 19. dshs-koeln.de [dshs-koeln.de]

Salbutamol Methyl Ether: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of salbutamol where one of the hydroxyl groups has been methylated. While the pharmacological properties of salbutamol are well-documented, its methyl ether derivative has primarily been utilized in the field of immunochemistry as a hapten for the development of specific antibodies.[1][2] This technical guide provides a comprehensive overview of the current knowledge on salbutamol methyl ether, focusing on its chemical properties, putative synthesis, and its principal application in immunoassay development. Due to the limited publicly available data on the pharmacology of salbutamol methyl ether, this guide also reviews the well-established signaling pathway of the parent compound, salbutamol, as a critical reference point.

Chemical Properties of Salbutamol Methyl Ether

Salbutamol methyl ether is characterized by the chemical structure, molecular formula, molecular weight, and CAS number summarized in the table below.

| Property | Value |

| Chemical Structure | OC1=CC=C(C(CNC(C)(C)C)OC)C=C1CO |

| Molecular Formula | C14H23NO3 |

| Molecular Weight | 253.34 g/mol [2] |

| CAS Number | 870076-72-5[1][2] |

Putative Synthesis of Salbutamol Methyl Ether

While specific, detailed protocols for the synthesis of salbutamol methyl ether are not extensively published, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis for the methylation of a phenolic hydroxyl group.[3][4][5] The synthesis would involve the selective methylation of one of the hydroxyl groups of salbutamol. Given the presence of two hydroxyl groups (one phenolic and one alcoholic) and a secondary amine, a protection strategy would likely be necessary to ensure selective methylation of the desired hydroxyl group.

Proposed Experimental Protocol

Objective: To synthesize salbutamol methyl ether from salbutamol.

Materials:

-

Salbutamol

-

A suitable protecting group for the secondary amine and the non-target hydroxyl group (e.g., benzyl (B1604629) group)

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)[3]

-

A weak base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., acetone, DMF)

-

Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis of a benzyl group)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Chromatography supplies (e.g., silica (B1680970) gel)

Methodology:

-

Protection of Salbutamol: The secondary amine and one of the hydroxyl groups of salbutamol would first be protected to prevent their reaction with the methylating agent. For instance, a benzyl group could be used to protect the amine.

-

Methylation: The protected salbutamol would then be reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate in an appropriate solvent. The reaction would be stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Extraction: Once the reaction is complete, the reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would be washed to remove any remaining base and impurities.

-

Deprotection: The protecting groups would then be removed. For example, if a benzyl group was used, this could be achieved through catalytic hydrogenation.

-

Purification: The crude salbutamol methyl ether would be purified using column chromatography on silica gel to obtain the pure product.

-

Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Application as an Immunohapten

The primary documented application of salbutamol methyl ether is as a hapten in the development of immunoassays for the detection of salbutamol and other β-agonists.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

Principle of Hapten-Carrier Conjugation and Antibody Production

To generate antibodies against salbutamol, the smaller salbutamol molecule (or its derivative, salbutamol methyl ether) is chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then injected into an animal model (e.g., a rabbit or mouse). The animal's immune system recognizes the conjugate as a foreign substance and produces antibodies that are specific to the hapten portion (salbutamol methyl ether). These antibodies can then be harvested and used in various immunoassay formats.

Experimental Protocol for Immunoassay Development

Objective: To develop a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of salbutamol using antibodies raised against salbutamol methyl ether.

Materials:

-

Microtiter plates

-

Antibodies specific to salbutamol methyl ether

-

Salbutamol standard solutions

-

Enzyme-labeled salbutamol (or a derivative) for competition

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

Washing buffer (e.g., PBS with Tween 20)

-

Blocking buffer (e.g., BSA in PBS)

-

Substrate solution for the enzyme (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Methodology:

-

Coating: The wells of a microtiter plate are coated with a capture antibody or an antigen, depending on the assay format. For a competitive assay, the wells might be coated with the antibody.

-

Blocking: After washing, the remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Competition: The sample containing an unknown amount of salbutamol and a fixed amount of enzyme-labeled salbutamol are added to the wells simultaneously. They compete for binding to the limited number of antibody binding sites.

-

Washing: The plate is washed to remove any unbound substances.

-

Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

-

Signal Measurement: The reaction is stopped, and the intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the concentration of salbutamol in the sample.

-

Standard Curve: A standard curve is generated using known concentrations of salbutamol, and this is used to determine the concentration of salbutamol in the unknown samples.

Pharmacology of the Parent Compound: Salbutamol

As there is a lack of pharmacological data for salbutamol methyl ether, understanding the mechanism of action of the parent compound, salbutamol, is crucial for any future investigation into the derivative's biological activity. Salbutamol is a selective β2-adrenergic receptor agonist.

Signaling Pathway

The binding of salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.

Quantitative Data

Currently, the publicly available quantitative data for salbutamol methyl ether is limited to its molecular weight. No peer-reviewed studies have been identified that report on its receptor binding affinity, efficacy, or other pharmacological parameters.

Conclusion and Future Directions

Salbutamol methyl ether is a derivative of the widely used bronchodilator, salbutamol. Its primary and well-documented role is as an immunohapten for the generation of specific antibodies used in immunoassays for detecting β-agonists. This technical guide has provided an overview of its chemical properties, a putative synthesis pathway, and its application in immunochemistry.

The pharmacological profile of salbutamol methyl ether remains uncharacterized. Future research should focus on elucidating its potential biological activity. Key areas for investigation include:

-

Receptor Binding Assays: To determine the affinity and selectivity of salbutamol methyl ether for β-adrenergic receptors.

-

In Vitro Functional Assays: To assess its efficacy as an agonist or antagonist at these receptors.

-

In Vivo Studies: To investigate its physiological effects and potential therapeutic applications.

A thorough understanding of the structure-activity relationship of salbutamol and its derivatives could lead to the development of novel therapeutic agents or diagnostic tools. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of salbutamol methyl ether beyond its current application as a laboratory tool.

References

Technical Guide: Physicochemical and Pharmacological Properties of Albuterol Methyl Ether (CAS 870076-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Methyl Ether, identified by the CAS number 870076-72-5, is a chemical compound primarily known as a process impurity and metabolite of Salbutamol (also known as Albuterol).[][2] Salbutamol is a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] As an impurity, the characterization and control of Albuterol Methyl Ether are crucial for ensuring the quality, safety, and efficacy of Salbutamol drug products.[4] This technical guide provides a comprehensive overview of the known physicochemical and inferred pharmacological properties of Albuterol Methyl Ether, including detailed experimental protocols and pathway visualizations.

Physicochemical Properties

Albuterol Methyl Ether, with the chemical name 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol, possesses a molecular formula of C14H23NO3 and a molecular weight of 253.34 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Albuterol Methyl Ether

| Property | Value | Reference(s) |

| CAS Number | 870076-72-5 | [5] |

| Molecular Formula | C14H23NO3 | [6] |

| Molecular Weight | 253.34 g/mol | [5] |

| IUPAC Name | 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | [5] |

| Synonyms | Salbutamol EP Impurity A, Levalbuterol Related Compound H, α-Methoxy Albuterol | [7] |

| Boiling Point | 368.178 °C at 760 mmHg | [2] |

| Density | 1.087 g/cm³ | [2] |

| pKa | 9.91 ± 0.31 (Predicted) | [2] |

| Solubility | DMSO (Slightly), Methanol | [2] |

| Appearance | White to Pale Yellow Solid | [3] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of Albuterol Methyl Ether has been described as part of the characterization of Salbutamol impurities.[8] A general synthetic approach involves the methylation of the benzylic hydroxyl group of Salbutamol. The following is a representative, albeit generalized, protocol based on available literature.

Experimental Protocol: Synthesis of Albuterol Methyl Ether

Materials:

-

Salbutamol

-

A suitable methylating agent (e.g., methyl iodide)

-

A suitable base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Quenching agent (e.g., water)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

-

Dissolve Salbutamol in an appropriate volume of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a molar equivalent of a suitable base (e.g., sodium hydride) to the solution. Stir the mixture for 30 minutes at 0 °C.

-

Add a molar equivalent of the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Albuterol Methyl Ether.

-

Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Albuterol Methyl Ether as an impurity in Salbutamol.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 276 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh and dissolve the Salbutamol sample containing the impurity in the mobile phase to a known concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared sample onto the column.

-

Run the gradient program to separate the components.

-

Identify the peak corresponding to Albuterol Methyl Ether based on its retention time relative to a reference standard.

-

Quantify the impurity based on the peak area and a standard calibration curve.

Inferred Pharmacological Properties and Signaling Pathway

As a close structural analog of Salbutamol, Albuterol Methyl Ether is expected to exhibit similar pharmacological properties, acting as a β2-adrenergic receptor agonist, although likely with different potency and selectivity.[3] No specific pharmacological studies on Albuterol Methyl Ether have been identified in the public domain. The following information is therefore inferred from the well-established mechanism of action of Salbutamol.

Mechanism of Action

Salbutamol exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This stimulation initiates a cascade of intracellular events.

Signaling Pathway

The binding of a β2-agonist like Salbutamol to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This ultimately leads to the relaxation of bronchial smooth muscle and bronchodilation.

References

- 2. researchgate.net [researchgate.net]

- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | C14H23NO3 | CID 11514362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Salbutamol EP Impurity A | 870076-72-5 | SynZeal [synzeal.com]

- 8. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Use of Salbutamol Methyl Ether in Immunoassay Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in medicine but also illicitly as a growth promoter in livestock. This necessitates the development of rapid, sensitive, and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput solution. However, as a small molecule, salbutamol is not immunogenic on its own. This guide details the use of salbutamol methyl ether, a key hapten, in the development of robust immunoassays. It covers the principles of hapten design, the synthesis of immunogens, detailed experimental protocols, and the performance characteristics of the resulting assays.

The Principle of Haptens in Salbutamol Immunoassay

Small molecules like salbutamol, known as haptens, cannot elicit an immune response independently. To generate antibodies, the hapten must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate, now referred to as an immunogen, is large enough to be recognized by the immune system, leading to the production of antibodies specific to the hapten portion.

Salbutamol methyl ether is a derivative of salbutamol specifically designed for use as an immunohapten.[1][2] The modification of salbutamol to its methyl ether derivative serves to introduce a stable functional group that can be used for conjugation to a carrier protein, a critical step in producing antibodies for immunoassays. The design of the hapten is crucial, as the site of conjugation and the nature of the linker arm can significantly influence the specificity and sensitivity of the resulting antibodies.[3][4]

Caption: Principle of immunogen synthesis using a hapten.

Synthesis and Conjugation Workflow

The development of a salbutamol immunoassay begins with the chemical synthesis of the hapten and its subsequent conjugation to a carrier protein to create both the immunogen (for antibody generation) and the coating antigen (for the assay plate).

Synthesis of Salbutamol-Protein Conjugates

While the precise synthesis of salbutamol methyl ether is proprietary, the general approach involves standard organic chemistry techniques. A more commonly documented approach for creating salbutamol conjugates involves using a linker like succinic anhydride (B1165640) or methanal to introduce a reactive carboxyl or amino group for protein conjugation.[5][6]

Experimental Protocol: Synthesis of Salbutamol-BSA Conjugate (Adapted from Mix Anhydride Method) [5]

-

Hapten Activation: Dissolve 40 mg of salbutamol succinate (B1194679) (a salbutamol derivative with a linker) in a mixture of dioxane-water-triethylamine.

-

Stir the solution for 30 minutes at room temperature.

-

Add 30 µL of isobutyl chloroformate and continue stirring for 2 hours to activate the carboxyl group of the hapten.

-

Conjugation: In a separate vessel, dissolve 86 mg of BSA in 25 mL of distilled water.

-

Slowly add the activated hapten solution to the BSA solution with continuous stirring.

-

Allow the reaction to proceed overnight at 4°C.

-

Purification: Dialyze the conjugate solution against phosphate-buffered saline (PBS) for 3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

-

Confirmation: Confirm the successful conjugation using UV spectrophotometry and SDS-PAGE analysis.[6]

Caption: Workflow for synthesis of immunogen and coating antigen.

Immunoassay Development and Protocol

Once the immunogen is prepared, it is used to immunize animals to produce antibodies. These antibodies are then utilized in a competitive immunoassay format to detect salbutamol in samples. The competitive ELISA is the most common format for small molecule detection.[7]

Principle of Competitive ELISA: In this format, a known amount of coating antigen (e.g., salbutamol-OVA) is immobilized on the surface of a microtiter plate. The sample containing an unknown amount of free salbutamol is added to the wells along with a limited amount of specific anti-salbutamol antibody. The free salbutamol from the sample and the immobilized salbutamol on the plate compete for binding to the antibodies. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibodies captured on the plate. Finally, a substrate is added, which produces a color signal upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of salbutamol in the sample.

Caption: Signaling pathway of a competitive ELISA.

Experimental Protocol: Competitive Indirect ELISA[8]

-

Reagent Preparation: Allow all reagents, samples, and standards to reach room temperature. Dilute concentrated buffers and antibody solutions as required.

-

Plate Setup: Insert the required number of antigen-coated microwells into the holder.

-

Sample/Standard Addition: Pipette 50 µL of each standard and prepared sample into separate wells.

-

Enzyme Conjugate Addition: Add 50 µL of enzyme conjugate (e.g., salbutamol-HRP for a direct competitive assay) or primary antibody (for an indirect competitive assay) into each well.

-

Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Washing: Discard the contents of the wells. Wash the wells 4 times with 250 µL of washing buffer per well. After the final wash, tap the plate on absorbent paper to remove residual liquid.

-

Substrate Addition: Add 150 µL of TMB substrate solution to each well.

-

Color Development: Incubate the plate for 10-15 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50 µL of stop solution to each well to terminate the color development.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each sample and standard relative to the zero standard and determine concentrations from the standard curve.

Performance Data of Salbutamol Immunoassays

The efficacy of an immunoassay is determined by several key performance metrics, including sensitivity, specificity, precision, and accuracy.

Sensitivity and Detection Limits

Sensitivity is often expressed as the IC50 value—the concentration of analyte that causes 50% inhibition of antibody binding. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the smallest concentration that can be reliably detected and quantified, respectively.

| Assay Type | IC50 (ng/mL) | LOD (µg/L or ng/mL) | LOQ (µg/L or ng/mL) | Sample Matrix | Citation(s) |

| Monoclonal Antibody-based ELISA | 0.31 | - | - | Buffer | [3][4] |

| Monoclonal Antibody-based ELISA | 0.19 | - | - | Swine Urine | [3][4] |

| Polyclonal Antibody-based ciCLEIA | 0.028 | 0.003 | - | Swine/Bovine Urine | [8] |

| Polyclonal Antibody-based ciELISA | 0.736 | - | - | - | [6] |

| Heterologous Indirect ELISA | 8.97 | - | - | Swine Liver | [7][9] |

| Commercial ELISA Kit | - | 0.3 (Plasma), 0.5 (Serum) | 0.6 (Plasma), 1.0 (Serum) | Plasma, Serum | [10][11] |

Specificity and Cross-Reactivity

Specificity refers to the ability of the antibody to bind exclusively to salbutamol. Cross-reactivity (CR) is assessed by testing the antibody's binding to structurally related compounds (other β-agonists). It is calculated as: CR (%) = (IC50 of Salbutamol / IC50 of Cross-Reactant) x 100.

| Compound | Cross-Reactivity (%) | Citation(s) |

| Clenbuterol | 107% | [7][9] |

| Clenbuterol | 139.6% | [8] |

| Brombuterol | 225% | [8] |

| Other β-agonists | No cross-reactivity | [3][4] |

Note: High cross-reactivity can be advantageous for developing broad-spectrum screening assays that detect multiple β-agonists simultaneously.[7][9]

Precision and Recovery

Precision is measured by the coefficient of variation (CV) for repeated measurements (intra-assay and inter-assay), while accuracy is often determined by recovery studies in spiked samples.

| Parameter | Value Range (%) | Sample Matrix | Citation(s) |

| Recovery | |||

| Salbutamol | 70 - 99% | Swine Liver | [7][9] |

| Salbutamol, Clenbuterol, Brombuterol | 78.8 - 119.0% | Swine/Bovine Urine | [8] |

| Salbutamol (Plasma) | 75.4% (mean) | Guinea Pig Plasma | [10][11] |

| Salbutamol (Serum) | 74.2% (mean) | Guinea Pig Serum | [10][11] |

| Precision (CV) | |||

| Intra-assay CV | < 13.3% | Swine Liver | [7][9] |

| Inter-assay CV | < 14.3% | Swine Liver | [7][9] |

| Intra-assay CV | < 13.9% | Swine/Bovine Urine | [8] |

| Inter-assay CV | < 19.7% | Swine/Bovine Urine | [8] |

Conclusion

Salbutamol methyl ether serves as a crucial immunohapten for the development of sensitive and specific immunoassays for salbutamol detection. The strategic design of the hapten, coupled with robust conjugation chemistry and optimized assay protocols, enables the production of high-performance analytical tools. The data presented demonstrate that immunoassays developed using this approach can achieve low limits of detection and are suitable for screening salbutamol residues in various biological matrices, thereby supporting applications in clinical toxicology, food safety, and sports anti-doping programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-specific hapten design for the screening of highly sensitive and specific monoclonal antibody to salbutamol - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of anti-salbutamol antibody based on a new designed immunogen and development of a heterologous indirect ELISA for detection of salbutamol residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Biological Activity of Salbutamol Methyl Ether

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry into the biological activity of Salbutamol (B1663637) methyl ether. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of data pertaining to the pharmacological effects of this specific compound.

The primary role of Salbutamol methyl ether, as consistently described in the available literature, is that of a laboratory reagent. It is characterized as a derivative of Salbutamol, utilized as an immunohapten for the purpose of generating antibodies.[1][2][3] This indicates its utility in the development of immunoassays and other research tools rather than as a therapeutic agent itself.

Our extensive searches for data on the biological activity, receptor binding affinity, in vivo efficacy, and specific signaling pathways of Salbutamol methyl ether did not yield any quantitative pharmacological data or detailed experimental protocols related to these endpoints. The scientific focus remains heavily on its parent compound, Salbutamol (also known as Albuterol).

Therefore, the creation of an in-depth technical guide or whitepaper on the core biological activity of Salbutamol methyl ether, including quantitative data tables and detailed experimental methodologies, is not feasible at this time due to the absence of requisite information in the public domain.

The Parent Compound: Salbutamol

In contrast, the biological activity of Salbutamol is extensively documented. Salbutamol is a potent and selective β2-adrenergic receptor agonist.[4][5][6][7][8][9] Its primary therapeutic application is in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][10][11]

Mechanism of Action of Salbutamol

The therapeutic effect of Salbutamol is mediated through its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5][12] The binding of Salbutamol to these G-protein coupled receptors initiates a signaling cascade.[5][13]